molecular formula C8H5ClF3NO B1413808 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 1935574-78-9

1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No. B1413808
CAS RN: 1935574-78-9
M. Wt: 223.58 g/mol
InChI Key: WFZNOLPCMCOGSX-UHFFFAOYSA-N
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Description

“1-(6-Chloro-5-methylpyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1256791-13-5 . It has a molecular weight of 169.61 and its molecular formula is C8H8ClNO . It is a solid at room temperature .


Physical And Chemical Properties Analysis

The compound “1-(6-Chloro-5-methylpyridin-3-yl)ethanone” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.83 . Its water solubility is 0.674 mg/ml .

Scientific Research Applications

Antibacterial and Antifungal Activity

1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone has been synthesized and tested for its antibacterial and antifungal properties. The compound showed significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).

Derivatization for Analytical Purposes

This chemical has been used in the derivatization of other compounds for analytical purposes. For example, a derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) for analyzing certain contaminants in drinking water has been developed, enhancing detection and quantification capabilities (C. Kubwabo, B. Stewart, Suzanne A. Gauthier, & B.R. Gauthier, 2009).

Chemical Synthesis and Modification

The compound is involved in various chemical synthesis and modification processes. It has been used in the synthesis of fluorine compounds through Grignard reactions and in the creation of Schiff base compounds with potential antibacterial activities (T. Takagi et al., 1992); (Wang, Nong, Sht, & Qi, 2008).

Insecticidal Activity

This compound has been used in the synthesis of derivatives such as 1,3,4-oxadiazoles, which are noted for their insecticidal activity. These compounds are derived from 2-chloropyridine-5-acetic acid and have shown efficacy in controlling pests (B. S. Holla et al., 2004).

Safety And Hazards

The compound “1-(6-Chloro-5-methylpyridin-3-yl)ethanone” has a GHS07 signal word of warning . Its hazard statements are H302-H319 , and its precautionary statements are P305+P351+P338 .

properties

IUPAC Name

1-(6-chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4-2-5(3-13-7(4)9)6(14)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZNOLPCMCOGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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